N-acetyl-proline t-butyl ester
Description
Contextualization of Proline Derivatives in Stereoselective Synthesis
Proline and its derivatives are foundational in the field of organocatalysis, a branch of chemistry that uses small organic molecules to accelerate chemical reactions. wikipedia.orgthieme-connect.com The chirality inherent in proline's structure allows for the enantioselective synthesis of molecules, meaning it can direct a reaction to favor the formation of one specific enantiomer (a non-superimposable mirror image) over the other. wikipedia.orglibretexts.org This level of control is crucial in medicinal chemistry, where often only one enantiomer of a drug is biologically active.
Modifications to the basic proline structure have been shown to enhance enantioselectivity and regioselectivity in various reactions. wikipedia.org These derivatives have been successfully employed as organocatalysts in a range of important chemical transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions. thieme-connect.comorganic-chemistry.org The development of new proline-derived catalysts continues to be an active area of research, aiming to improve upon the efficiency, solvent compatibility, and catalyst loading requirements of earlier systems. organic-chemistry.org The rigid, cyclic structure of proline restricts its conformational freedom, which is a key factor in its ability to induce high levels of stereoselectivity in reactions. d-nb.info
The Significance of tert-Butyl Esters as Carboxyl Protecting Groups in Academic Research
In the multi-step synthesis of complex molecules like peptides, it is often necessary to temporarily block reactive functional groups to prevent unwanted side reactions. The tert-butyl (t-butyl) ester is a widely used protecting group for the carboxylic acid functionality of amino acids. spcmc.ac.iniris-biotech.de Its bulkiness provides steric hindrance, effectively shielding the carboxyl group from reacting out of turn.
A key advantage of the t-butyl ester is its stability under a variety of reaction conditions, yet it can be readily removed when desired. spcmc.ac.in Specifically, it is stable to basic conditions used to remove other common protecting groups, such as the Fmoc (9-fluorenylmethyloxycarbonyl) group used for amino protection in peptide synthesis. iris-biotech.decreative-peptides.com The t-butyl group is typically cleaved under acidic conditions, often using trifluoroacetic acid (TFA). spcmc.ac.iniris-biotech.de This orthogonality—the ability to remove one type of protecting group without affecting another—is a cornerstone of modern synthetic strategy, enabling the efficient and controlled assembly of complex peptide chains. iris-biotech.de The t-butyl ester is therefore a standard choice for protecting the side-chain carboxyl groups of amino acids like aspartic acid and glutamic acid during Fmoc-based solid-phase peptide synthesis. creative-peptides.compeptide.com
Role of N-Acetyl-Proline t-Butyl Ester as a Model Compound and Synthetic Intermediate in Advanced Organic Chemistry
This compound serves both as a valuable synthetic intermediate and as a model compound in research. As an intermediate, it provides a pre-functionalized proline unit ready for incorporation into larger, more complex target molecules. For instance, N-acetyl-L-proline is recognized as an intermediate for synthesizing pharmaceuticals. chemicalbook.comchemicalbook.com
Its role as a model compound is particularly noteworthy. N-acetyl-L-proline can be used in laboratory settings to study the secondary structure of peptides containing proline. chemicalbook.com The N-acetyl group mimics the peptide bond linkage, allowing researchers to investigate conformational preferences and the influence of the proline ring on peptide structure. chemicalbook.com This makes it a useful tool for studying the binding of substrates and inhibitors to enzymes. chemicalbook.comchemicalbook.com
Chemical and Physical Properties
Below is a table summarizing key physical and chemical properties of this compound.
| Property | Value |
| IUPAC Name | tert-butyl (2S)-1-acetylpyrrolidine-2-carboxylate nih.gov |
| Molecular Formula | C₁₁H₁₉NO₃ nih.gov |
| Molecular Weight | 213.27 g/mol nih.gov |
| Canonical SMILES | CC(=O)N1CCC[C@H]1C(=O)OC(C)(C)C nih.gov |
| InChI Key | PCVKITRELSOPKO-VIFPVBQESA-N nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (2S)-1-acetylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-8(13)12-7-5-6-9(12)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1 |
InChI Key |
PCVKITRELSOPKO-VIFPVBQESA-N |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Deprotection Chemistries of the Tert Butyl Ester Moiety in Proline Derivatives
Acid-Mediated Cleavage Strategies for tert-Butyl Esters
Acid-mediated cleavage is the most common method for the removal of t-butyl ester protecting groups. The mechanism involves the protonation of the ester's carbonyl oxygen, followed by the heterolytic cleavage of the carbon-oxygen bond to form the carboxylic acid and a stable tertiary carbocation (t-butyl cation). This cation is then typically neutralized by reaction with a nucleophile or by eliminating a proton to form isobutylene gas. stackexchange.com The choice of acid is critical and depends on the presence of other acid-labile functionalities within the molecule.
Trifluoroacetic Acid (TFA)-Induced Deprotection
Trifluoroacetic acid (TFA) is a powerful reagent for the cleavage of t-butyl esters and is widely used in peptide synthesis. rsc.org Its effectiveness stems from its strong acidity, which facilitates the rapid and efficient removal of the protecting group. The reaction is typically performed in a non-nucleophilic solvent, such as dichloromethane (DCM), to prevent unwanted side reactions.
| Substrate | Reagent/Solvent | Temperature | Time | Outcome |
|---|---|---|---|---|
| Generic t-Butyl Ester | TFA/DCM (1:1) | Room Temperature | ~1-5 h | Complete deprotection to carboxylic acid. |
| N-Boc-Amino Acid t-Butyl Ester | Dilute TFA in DCM | 0 °C to Room Temp. | Variable | Potential for selective N-Boc deprotection over t-butyl ester under carefully controlled conditions. |
Hydrochloric Acid (HCl) and Sulfuric Acid (H2SO4) Applications
Strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H2SO4) are also capable of cleaving t-butyl esters. acsgcipr.orgresearchgate.net These reagents are cost-effective and potent, but their use is often less favored in complex syntheses compared to TFA due to their lower selectivity and harsher reaction conditions. researchgate.netresearchgate.net
The high acidity of concentrated HCl and H2SO4 can lead to the degradation of sensitive substrates or the removal of more robust protecting groups. acsgcipr.org For instance, procedures using sulfuric acid in dichloromethane have been described for the cleavage of t-butyl esters and N-Boc groups. researchgate.net Anhydrous HCl in an organic solvent is another common method. acsgcipr.org However, the strongly acidic and aqueous nature of these reagents can be detrimental to molecules containing other acid-labile groups. Therefore, their application is generally reserved for more robust substrates where high acidity is not a concern. acsgcipr.orgresearchgate.net
| Acid | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Hydrochloric Acid (HCl) | Anhydrous solution in organic solvent (e.g., dioxane, ethyl acetate) | Inexpensive, readily available. | Harsh conditions, low selectivity, potential for side reactions. acsgcipr.org |
| Sulfuric Acid (H2SO4) | Concentrated H2SO4 in an organic solvent (e.g., DCM) | Potent, effective for robust substrates. | Very harsh, corrosive, can cause charring and other side reactions. researchgate.net |
Phosphoric Acid (H3PO4) as a Mild and Selective Deprotecting Agent
Aqueous phosphoric acid (H3PO4) has emerged as a mild, selective, and environmentally friendly reagent for the deprotection of t-butyl carbamates, esters, and ethers. organic-chemistry.orgnih.govacs.org Its moderate acidity allows for the efficient cleavage of the t-butyl group while preserving a wide range of other acid-sensitive functionalities. organic-chemistry.orgnih.gov
Research has shown that 85 wt % aqueous phosphoric acid can effectively deprotect t-butyl esters in high yields. organic-chemistry.orgacs.org A key advantage of this method is its selectivity; protecting groups such as benzyloxycarbonyl (Cbz), benzyl esters, methyl esters, and even silyl ethers like TBDMS are often tolerated under the reaction conditions. researchgate.netorganic-chemistry.orgacs.org This makes phosphoric acid an excellent choice for the deprotection of complex molecules where multiple protecting groups are present. The reactions are typically carried out in solvents like toluene or dichloromethane at room temperature or with gentle heating, and the workup is generally straightforward. organic-chemistry.org The use of phosphoric acid is considered a "green" chemistry approach due to its reduced toxicity and environmental impact. acs.org
| Substrate Type | Conditions | Tolerated Protecting Groups | Yield |
|---|---|---|---|
| t-Butyl Esters | 85% aq. H3PO4, Toluene | Cbz, Benzyl esters, Methyl esters, TBDMS ethers organic-chemistry.orgnih.gov | High organic-chemistry.org |
| t-Butyl Carbamates (Boc) | 85% aq. H3PO4, Toluene | Cbz, Benzyl esters, Methyl esters, TBDMS ethers organic-chemistry.orgnih.gov | High organic-chemistry.org |
| t-Butyl Ethers | 85% aq. H3PO4, CH2Cl2 | Cbz, Benzyl esters acs.org | Good to High acs.org |
Lewis Acid-Catalyzed Deprotection Methodologies
Lewis acids offer an alternative to protic acids for the cleavage of t-butyl esters. The mechanism involves the coordination of the Lewis acid to the ester's oxygen atoms, which weakens the C-O bond and facilitates its cleavage to generate the t-butyl carbocation and the carboxylate anion complexed with the Lewis acid.
Iron(III) Chloride (FeCl3)-Mediated tert-Butyl Ester Removal
Iron(III) chloride (FeCl3) is an inexpensive, efficient, and environmentally friendly Lewis acid that can be used for the deprotection of t-butyl esters. nih.gov This method is particularly useful in solid-phase peptide synthesis (SPPS) for the selective deprotection of side-chain t-butyl esters of amino acids like aspartic acid and glutamic acid. nih.govacs.org
The proposed mechanism involves the coordination of the Fe(III) center to the oxygen atoms of the t-butyl ester group. nih.govacs.org This coordination polarizes the ester and weakens the alkyl C-O bond, which then breaks to form isobutene and the iron-coordinated carboxylic acid. nih.govacs.org The reaction is typically carried out in a solvent like dichloromethane at room temperature. nih.gov While effective for t-butyl esters, this method is often not compatible with other acid-labile groups such as Boc and trityl (Trt), which are also cleaved under these conditions. acs.org
Cerium(III) Chloride Heptahydrate (CeCl3·7H2O)-Sodium Iodide (NaI) Systems
The combination of cerium(III) chloride heptahydrate (CeCl3·7H2O) and sodium iodide (NaI) provides a mild and notably selective system for the deprotection of t-butyl esters. organic-chemistry.orgacs.org This reagent system is particularly remarkable for its ability to selectively cleave t-butyl esters in the presence of N-Boc protecting groups, a selectivity that is the reverse of what is typically observed with strong protic acids like TFA. organic-chemistry.org
The reaction is generally performed in refluxing acetonitrile. organic-chemistry.org The Lewis acidic cerium chloride is believed to coordinate to the ester, while the iodide ion acts as a nucleophile that attacks the t-butyl group, leading to the formation of t-butyl iodide and the cerium carboxylate salt. researchgate.net To achieve high selectivity, especially with N-Boc protected amino acid t-butyl esters, it is often necessary to pre-complex the CeCl3·7H2O and NaI by refluxing them in acetonitrile before adding the substrate. organic-chemistry.org This mild and cost-effective method proceeds without causing racemization at the α-carbon of amino acids. organic-chemistry.org
| Substrate | Reagents | Conditions | Key Feature |
|---|---|---|---|
| N-Boc-proline t-butyl ester | 1.5 equiv. CeCl3·7H2O, 1.3 equiv. NaI | Acetonitrile, reflux | Selective cleavage of t-butyl ester over N-Boc group. organic-chemistry.org |
| Aliphatic/Aromatic t-butyl ethers | CeCl3·7H2O, NaI | Acetonitrile, reflux | Effective cleavage of t-butyl ethers. semanticscholar.org |
Alternative and Selective Deprotection Techniques
In the realm of synthetic organic chemistry, particularly in peptide synthesis, the selective removal of protecting groups is paramount. The tert-butyl ester, a common protecting group for carboxylic acids, is known for its stability under basic and nucleophilic conditions, yet its lability to strong acids can be a limitation when other acid-sensitive functionalities are present in the molecule. This section delves into alternative and selective methods for the deprotection of the tert-butyl ester moiety in proline derivatives, with a focus on strategies that offer enhanced selectivity and milder reaction conditions.
Oxalyl Chloride-Mediated N-Boc Deprotection with tert-Butyl Ester Tolerance
A significant challenge in multi-step synthesis is the selective deprotection of an N-tert-butyloxycarbonyl (N-Boc) group in the presence of an acid-labile tert-butyl ester. Traditional methods using strong acids like trifluoroacetic acid (TFA) often lead to the cleavage of both protecting groups. Research has demonstrated that a system of oxalyl chloride in methanol provides a mild and efficient method for the selective deprotection of the N-Boc group, leaving the tert-butyl ester intact rsc.orgresearchgate.netsemanticscholar.orgnih.gov.
This method is effective for a wide range of aliphatic, aromatic, and heterocyclic substrates, with reactions typically reaching completion at room temperature within 1 to 4 hours, affording the deprotected amines in high yields rsc.orgsemanticscholar.org. The proposed mechanism suggests a pathway that is more complex than the simple in situ generation of hydrochloric acid, involving the electrophilic character of oxalyl chloride semanticscholar.orgpeptide.com. This approach has proven valuable in the synthesis of complex molecules where acid-labile groups must be preserved semanticscholar.org.
Radical Cation-Mediated Cleavage (e.g., Magic Blue)
An alternative strategy for the deprotection of tert-butyl groups involves the use of radical cations. One such reagent is tris(4-bromophenyl)aminium hexachloroantimonate, commonly known as "Magic Blue" nih.govnih.gov. This compound can facilitate the cleavage of the C-O bond in tert-butyl carbamates, carbonates, esters, and ethers under mild conditions nih.gov. The reaction is catalytic and is often accelerated by the presence of a sacrificial silane, such as triethylsilane nih.gov.
This method avoids the need for high temperatures or strong acids and bases, making it suitable for substrates with diverse functional groups nih.gov. The proposed mechanism involves the activation of the Si-H bond by Magic Blue, which then leads to the deprotection of the tert-butyl group nih.gov. This technique offers a valuable tool for the selective removal of tert-butyl esters in complex molecular architectures.
Mild Alkaline Hydrolysis of Hindered Esters
While tert-butyl esters are generally considered stable to basic hydrolysis, research has shown that under specific non-aqueous conditions, even sterically hindered esters can be saponified efficiently arkat-usa.org. A study on the mild alkaline hydrolysis of hindered esters in a non-aqueous medium of sodium hydroxide in methanol/dichloromethane (1:9) at room temperature demonstrated the successful cleavage of such esters arkat-usa.org.
Notably, this methodology was successfully applied to the saponification of t-butyl N-methacryloyl-L-prolinate, a close structural analog of N-acetyl-proline t-butyl ester arkat-usa.org. The reaction proceeded without racemization, highlighting the mildness of the conditions arkat-usa.org. This approach provides a viable alternative for the deprotection of hindered esters like this compound, particularly when acidic conditions must be avoided.
Orthogonal Deprotection Strategies in Multistep Peptide Synthesis
In the intricate process of multistep peptide synthesis, the concept of orthogonal protection is fundamental researchgate.netbiosynth.comnih.gov. An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others, which remain intact under the specific deprotection conditions researchgate.netbiosynth.com. This strategy is crucial for the synthesis of complex peptides, including those with modified side chains or cyclic structures reddit.com.
The combination of a base-labile N-terminal protecting group and an acid-labile side-chain or C-terminal protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) biosynth.com. The most prevalent example is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy biosynth.com. In this approach, the Fmoc group is cleaved by a base, typically piperidine, while the tert-butyl-based side-chain protecting groups (including tert-butyl esters) are removed with a strong acid, such as trifluoroacetic acid, at the final cleavage step.
For a molecule like this compound, the N-acetyl group is generally stable to the acidic conditions used to cleave the tert-butyl ester. Conversely, the tert-butyl ester is stable to many of the conditions that might be used to modify or remove the N-acetyl group, although the acetyl group itself is quite robust. This orthogonality allows for the selective deprotection of the C-terminus while the N-terminus remains protected, enabling further modifications at the carboxyl group.
Furthermore, for the synthesis of peptides containing proline with modified side chains, a variety of protecting groups orthogonal to the tert-butyl ester are employed. These include groups that can be removed by hydrazinolysis (e.g., Dde, ivDde), palladium catalysis (e.g., Allyl, Alloc), or very mild acid treatment (e.g., Mtt, Mmt), allowing for selective on-resin side-chain manipulation while the tert-butyl ester on another residue remains in place reddit.com.
Conformational Dynamics and Isomerism of N Acetyl Proline Esters
Investigation of cis-trans Isomerism of the N-Acylprolyl Amide Bond
The tertiary amide bond preceding a proline residue is unique among amino acids in that the energy difference between its s-trans and s-cis conformational states is small, allowing both isomers to be significantly populated under normal conditions. nih.gov This equilibrium is a critical determinant of protein structure and folding, with the isomerization process often being a rate-limiting step. acs.org The N-acylprolyl linkage in N-acetyl-proline esters serves as a fundamental model for studying this phenomenon. beilstein-journals.org
Influence of Solvent Polarity and pH on Isomer Equilibrium
The equilibrium between the cis and trans isomers of the N-acylprolyl amide bond is notably influenced by the surrounding environment, particularly solvent polarity and pH. Generally, the trans isomer is favored in N-acetyl-proline derivatives due to reduced steric strain. odinity.com However, the relative population of isomers can be shifted significantly.
In non-aqueous systems, the population of the trans isomer tends to increase as the polarity of the solvent decreases. odinity.com This preference is attributed to the ability of the trans conformation to facilitate intramolecular hydrogen bonding, which partially disperses the molecule's polarity, a state that is more stable in non-polar environments. odinity.com Conversely, in polar, aqueous solutions, the equilibrium can be affected by pH. Studies on N-acetyl-L-proline have shown that in basic solutions, the fraction of the cis isomer becomes significantly higher. odinity.com This shift is due to the disruption of intramolecular forces in the deprotonated state, which destabilizes the trans conformation. odinity.comrsc.org
Effect of Solvent and pH on N-Acetyl-L-Proline Isomer Population
| Solvent/Condition | Predominant Isomer | Reason | Reference |
|---|---|---|---|
| Non-polar (e.g., Benzene) | Trans | Favors intramolecular hydrogen bonding and a less polar state. | odinity.com |
| Polar (e.g., Acetone) | Trans (less pronounced) | Intermediate polarity leads to a balance of forces. | odinity.com |
| Aqueous (Basic pH) | Cis | Disruption of intramolecular forces upon deprotonation. | odinity.com |
Steric Effects of Substituents on Amide Isomer Populations
Steric interactions involving substituents on the proline ring and the N-acyl group play a crucial role in determining the cis/trans isomer ratio. Bulky substituents can create significant steric hindrance that favors one isomer over the other.
Determination of Rotational Energy Barriers for Amide Isomerization
The interconversion between the cis and trans isomers is a kinetically controlled process with a significant energy barrier. nih.gov This rotational barrier is high enough that the two isomers can often be observed as distinct species by NMR spectroscopy at room temperature. The energy barrier for this isomerization in N-acyl-proline fragments is typically in the range of 84–89 kJ/mol (approximately 20-21 kcal/mol). nih.gov
Studies on proline analogues provide insight into the magnitude of these barriers. For example, computational and experimental studies on methyl (S)-1-acetylindoline-2-carboxylate, a proline mimetic, estimated the activation free energies for the isomerization process. These values, while not specific to N-acetyl-proline t-butyl ester, fall within the expected range for N,N-disubstituted acetamides and highlight the substantial energy required for rotation around the amide bond. acs.orgnih.gov
Rotational Energy Barriers for Proline and Analogs
| Compound/Fragment | Process | Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| N-acyl-proline fragment | cis-trans Isomerization | ~20.1 - 21.3 | nih.gov |
| Ac-(2S)-Ind-OMe (Proline mimetic) | ΔG⧧c→t | 16.4 | acs.orgnih.gov |
| Ac-(2S)-Ind-OMe (Proline mimetic) | ΔG⧧t→c | 15.7 | acs.orgnih.gov |
Pyrrolidine (B122466) Ring Conformation and Pucker Analysis
Cγ-endo and Cγ-exo Conformational States
The two primary puckered states of the pyrrolidine ring are defined by the position of the Cγ atom relative to the plane formed by the other four ring atoms. researchgate.net
Cγ-endo (or DOWN pucker): The Cγ atom is displaced on the same side of the ring as the C-terminal carboxyl or ester group. researchgate.netnih.gov This conformation is associated with more extended peptide backbone structures and is strongly favored in conjunction with a cis amide bond. nih.govnih.gov
Cγ-exo (or UP pucker): The Cγ atom is displaced on the opposite side of the ring from the C-terminal group. researchgate.netnih.gov The exo pucker is associated with more compact secondary structures, such as the polyproline II (PPII) helix, and preferentially stabilizes the trans amide bond. nih.govnih.gov
The equilibrium between these two puckered states can be influenced by substituents on the ring through both steric and stereoelectronic effects. For example, electronegative substituents at the 4-trans position favor the exo pucker, while a sterically demanding group like a trans-4-tert-butyl group has been shown to favor the endo pucker. acs.orgnih.gov
Impact of C-Terminal Ester Modifications on Peptide Conformational Preferences
Modification of the C-terminal carboxyl group of a proline residue, such as its conversion to a t-butyl ester, can significantly impact the molecule's conformational preferences. A primary effect of this modification is the neutralization of the negative charge of the carboxylate group. lifetein.com This change can enhance the stability of certain secondary structures, like the polyproline-II helix, by altering electrostatic interactions. beilstein-journals.org
Conformational Analysis Through Spectroscopic Techniques
The conformational landscape of N-acetyl-proline esters is dominated by the cis-trans isomerism of the tertiary amide bond (N-acetyl bond). Due to the cyclic nature of the proline residue, the energy barrier for rotation around this bond is significant enough that the interconversion between the cis and trans conformers is slow on the NMR timescale. researchgate.net This phenomenon allows for the direct observation and quantification of both isomeric populations using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the conformational dynamics of N-acetyl-proline derivatives. In solution, these compounds typically exist as an equilibrium mixture of the cis and trans isomers, leading to two distinct sets of resonances in the NMR spectra for the atoms near the amide bond. researchgate.net The relative populations of these isomers can be determined by integrating the corresponding signals in the ¹H or ¹³C NMR spectra.
The equilibrium between the cis and trans conformers is highly sensitive to the local environment, including the polarity of the solvent and the pH of the solution. odinity.com Studies on the parent compound, N-acetyl-L-proline, provide a foundational understanding of these effects. For instance, the proportion of the cis isomer is influenced by factors that affect intramolecular hydrogen bonding and electrostatic interactions. odinity.com
Detailed ¹H-NMR studies on N-acetyl-L-proline have quantified the isomer populations under various conditions. The data reveals a clear trend related to solvent polarity and pH. In non-polar solvents like benzene, the trans isomer is heavily favored, while increasing the polarity or changing the pH can shift the equilibrium significantly towards the cis form. odinity.com
| Solvent/Condition | cis Isomer Population (%) | Ktrans ([trans]/[cis]) |
|---|---|---|
| Benzene | ~10.9% | ~4.0 |
| Acetone | ~25.1% | ~1.4 |
| Aqueous Solution (pH < 2) | ~25.0% | ~1.5 |
| Aqueous Solution (pH > 9) | ~51.8% | ~0.3 |
In addition to proton and carbon NMR, ¹⁷O NMR spectroscopy has also been employed to study the cis/trans isomerism of N-acetyl-L-proline. This technique allows for the direct observation of the oxygen atoms in both the carboxyl and amide groups, providing separate signals for the cis and trans isomers and offering a parallel method to confirm their relative populations. rsc.orgacs.org
While NMR is the principal technique, other spectroscopic methods contribute to a more complete conformational picture. Two-dimensional infrared (2D IR) spectroscopy has been used to study the conformational behavior of the model amino acid N-acetylproline in solution. researchgate.net This technique can probe the orientations of the transition dipole moments of the hydroxyl, carbonyl, and amide I vibrations, providing insights into the conformations of the amide and carboxyl groups. researchgate.net Computational studies, such as ab initio calculations, are often used in conjunction with experimental spectroscopy to model conformational preferences and rotational energy barriers, further clarifying the dominance of specific structures like the polyproline II conformation in solution. nih.gov
Applications in Advanced Organic Synthesis and Chemical Biology
Utilization as Chiral Building Blocks in Asymmetric Synthesis
The inherent chirality of the proline scaffold makes its derivatives, including N-acetyl-proline t-butyl ester, valuable assets in the construction of enantiomerically pure molecules. The pyrrolidine (B122466) ring provides a rigid and predictable framework that can effectively transfer stereochemical information during a chemical reaction.
Enantioselective Organocatalytic Strategies
While L-proline itself is a celebrated organocatalyst, its N-acetylated derivatives can also play a role in asymmetric transformations. The acetylation of the secondary amine modifies the electronic and steric properties of the proline catalyst, which can influence the outcome of a reaction. While specific studies focusing solely on this compound as an organocatalyst are not extensively documented, the broader field of proline-catalyzed reactions provides a strong foundation for its potential applications. Proline and its derivatives are known to catalyze a variety of reactions, including aldol (B89426) and Mannich reactions, through the formation of enamine or iminium ion intermediates. The N-acetyl group in this compound would prevent the formation of these typical intermediates, suggesting that its catalytic role would diverge from the classical proline catalytic cycle. Instead, it could potentially act as a chiral Lewis base or participate in hydrogen-bonding interactions to control the stereochemical outcome of a reaction.
Research on various N-substituted proline derivatives has shown that modifications to the nitrogen atom can significantly impact catalytic activity and selectivity. For instance, the development of diarylprolinol silyl ethers, which are N-substituted proline derivatives, has led to highly efficient and enantioselective Michael additions and other asymmetric transformations. This highlights the principle that derivatization of the proline amine is a valid strategy for tuning catalytic properties.
Chiral Auxiliary Roles in Stereoselective Transformations
This compound can be temporarily incorporated into a prochiral molecule to direct the stereochemical course of a subsequent reaction. The chiral auxiliary is then cleaved to afford the desired enantiomerically enriched product. The rigid pyrrolidine ring of the proline moiety effectively shields one face of the reacting molecule, forcing the incoming reagent to attack from the less hindered side.
The effectiveness of proline and its derivatives as chiral auxiliaries has been demonstrated in a variety of transformations, including alkylations, aldol reactions, and Diels-Alder reactions. For example, amides derived from proline have been used to control the stereoselective alkylation of enolates. The bulky t-butyl ester group in this compound can further enhance the steric bias, potentially leading to higher diastereoselectivities.
| Transformation Type | Chiral Auxiliary | Diastereomeric Excess (d.e.) |
| Alkylation of Enolates | Proline Derivatives | Up to >95% |
| Aldol Reactions | Proline Amides | High |
| Diels-Alder Reactions | Proline-derived Acrylamides | Good to Excellent |
This table presents representative data for proline derivatives in various asymmetric transformations, illustrating their potential as chiral auxiliaries. Specific data for this compound is limited in the literature.
Applications in Asymmetric Electrochemistry and Electrocatalysis
Asymmetric electrochemistry offers a green and efficient alternative to traditional chemical methods for the synthesis of chiral compounds. Chiral mediators or modified electrodes are often employed to induce enantioselectivity. While direct studies on this compound in this context are scarce, research on the closely related L-proline tert-butyl ester demonstrates the potential of such derivatives. In one study, L-proline tert-butyl ester was used in the preparation of substrates for asymmetric oxidative electrodimerization to synthesize furofuran lignans with good enantioselectivity. This suggests that the proline t-butyl ester moiety can serve as an effective chiral handle in electrochemical reactions. The N-acetyl group could potentially modify the redox properties or the binding interactions of the molecule at the electrode surface, offering a means to tune the efficiency and selectivity of the electrochemical process.
Integration into Peptide Synthesis Methodologies
N-acetylated amino acids, including N-acetyl-proline, are important components in many biologically active peptides and proteins. The N-acetyl group can protect the N-terminus of a peptide from degradation by aminopeptidases and can also influence the peptide's conformation and biological activity.
Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Applications
The Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS). In this methodology, the N-terminus of the growing peptide chain is temporarily protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the side chains of the amino acids are protected with acid-labile groups such as the tert-butyl (tBu) group.
N-acetyl-proline can be incorporated into a peptide sequence during Fmoc/tBu SPPS. Typically, after the final coupling step and before cleavage from the resin, the N-terminal Fmoc group is removed, and the free amine is then acetylated using a reagent such as acetic anhydride. This results in a peptide with an N-terminal acetylated proline residue. The tert-butyl ester of N-acetyl-proline would be compatible with the final acid cleavage step used in Fmoc/tBu SPPS to deprotect the side chains and release the peptide from the solid support.
The incorporation of N-acetylproline at the N-terminus serves as a capping step, preventing further elongation of the peptide chain. This is a crucial technique in the synthesis of peptide libraries and for the preparation of peptides that mimic the N-terminal acetylation found in many natural proteins.
| Step | Reagent/Condition | Purpose |
| 1. Resin Swelling | DMF or NMP | Prepares the solid support for synthesis. |
| 2. Fmoc Deprotection | 20% Piperidine in DMF | Removes the N-terminal Fmoc group. |
| 3. Amino Acid Coupling | Activated Fmoc-amino acid, Coupling reagents | Forms the peptide bond. |
| 4. Final Fmoc Deprotection | 20% Piperidine in DMF | Exposes the N-terminal amine for acetylation. |
| 5. N-terminal Acetylation | Acetic Anhydride, Base | Caps the N-terminus with an acetyl group. |
| 6. Cleavage and Deprotection | TFA-based cocktail | Releases the peptide from the resin and removes side-chain protecting groups. |
This table outlines the general steps for incorporating an N-acetylated amino acid at the N-terminus of a peptide using Fmoc/tBu SPPS.
Segment Condensation and Fragment Coupling Strategies
A peptide fragment with a C-terminal N-acetyl-proline residue can be prepared and used in a segment condensation strategy. The N-acetyl group provides a stable, unreactive terminus for the fragment. The coupling of such a fragment to another peptide with a free N-terminus would be achieved using standard peptide coupling reagents. The use of N-acetylated proline at the C-terminus of a fragment is less common than at the N-terminus, as it requires specialized coupling strategies to activate the carboxyl group of the proline for amide bond formation. However, the unique conformational constraints imposed by the N-acetylproline residue could be beneficial in pre-organizing the peptide fragment for efficient coupling. The presence of the N-acetyl group can influence the solubility and aggregation properties of the peptide fragment, which are critical factors in the success of segment condensation reactions.
N-Acetyl-Proline Esters as Model Compounds for Mechanistic and Biophysical Studies
N-acetyl-proline esters, including the tert-butyl ester, serve as crucial small-molecule models for investigating the fundamental physicochemical properties of the proline residue in peptides and proteins. The N-terminal acetyl group and the C-terminal ester group cap the molecule, neutralizing the charges of the amino and carboxyl termini, thereby allowing researchers to study the intrinsic properties of the N-acylprolyl unit itself. This model system is particularly valuable for exploring the unique conformational behavior dictated by the tertiary amide bond and the puckered pyrrolidine ring, which are central to proline's structural role in protein architecture.
Studies on Hydrolytic Stability and Polarity Effects
The stability of the ester group and the influence of solvent polarity are critical parameters in peptide chemistry, affecting everything from prodrug design to the conditions for peptide synthesis and purification. N-acetyl-proline esters are frequently used to model these effects.
Hydrolytic Stability: The tert-butyl ester of N-acetyl-proline is characterized by significant hydrolytic stability compared to simpler alkyl esters like methyl or ethyl esters. This stability arises from the steric hindrance provided by the bulky tert-butyl group, which sterically shields the carbonyl carbon from nucleophilic attack by water or hydroxide ions. While methyl and ethyl esters can be hydrolyzed under relatively mild basic conditions, the cleavage of a tert-butyl ester typically requires strong acidic conditions (e.g., trifluoroacetic acid), which proceed via a different mechanism involving the formation of a stable tert-butyl cation. This differential stability is a cornerstone of peptide synthesis, where the tert-butyl group is often used as an orthogonal protecting group for carboxyl functions.
Research on various ester derivatives has quantified these stability differences. For example, studies comparing homologous series of esters show that plasma stability, an indicator of enzymatic hydrolysis, is often inversely proportional to the size of the alkoxyl group for linear esters. However, branched esters like the tert-butyl ester exhibit enhanced resistance to both chemical and enzymatic hydrolysis due to steric factors.
Polarity Effects: The polarity of the solvent environment has a profound impact on the conformational equilibrium of N-acetyl-proline derivatives. The key equilibrium is the cis-trans isomerization of the acetyl-proline (tertiary amide) bond. The trans isomer is generally favored in nonpolar solvents because it allows for intramolecular hydrogen bonding between the carboxyl group (or in this case, the ester carbonyl) and the amide oxygen, creating a more compact and less polar state. In polar, aqueous media, the energy difference between the cis and trans conformers is reduced, and the population of the cis isomer increases. This is because polar solvents can solvate the charged regions of the open cis conformer more effectively, stabilizing it relative to the trans form. Studies on N-acetyl-L-proline have shown that in a nonpolar solvent like benzene, the trans isomer is highly prevalent, while in solutions with high pH (which disrupts hydrogen bonding), the proportion of the cis isomer increases significantly.
Investigation of Conformational Impact in Peptide Models
Proline's unique structure imposes significant constraints on the peptide backbone, and N-acetyl-proline esters are instrumental in dissecting these conformational effects. The primary focus of such studies is the interplay between the pyrrolidine ring pucker and the cis-trans amide bond isomerism.
The tertiary amide bond in an N-acylprolyl unit can exist in either a s-trans or s-cis conformation. Unlike other amino acid residues where the trans form is overwhelmingly favored (by ~1000:1), the energy difference for proline is small, leading to significant populations of both isomers in biological systems. This equilibrium is crucial for protein folding, structure, and function.
N-acetyl-proline esters are used as models to quantify this equilibrium using techniques like NMR spectroscopy. The nature of the C-terminal ester can influence the trans/cis ratio. While the effect of a methyl ester on this ratio is known to be marginal, the bulky tert-butyl group can exert steric effects that influence the conformational preference. Studies on related systems, such as N-acetyl-L-proline-N',N'-dimethylamide, show that the rotational barriers for cis-trans isomerization increase with solvent polarity. Furthermore, the introduction of bulky substituents elsewhere on the proline ring, such as a 5-tert-butyl group, has been shown to dramatically shift the equilibrium, converting a predominantly trans-isomer population to one with over 60% cis isomer. This highlights the sensitivity of the prolyl amide bond to steric influences, a principle that extends to the ester group.
The pyrrolidine ring itself is not planar and exists in two major puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker). There is a strong correlation between the ring pucker and the amide bond conformation, with the cis amide bond strongly preferring an endo ring pucker. By studying model compounds like this compound, researchers can gain insights into how these interconnected conformational features (amide isomerism and ring pucker) are influenced by the local chemical environment, providing a basis for understanding proline's role in directing the secondary structure of peptides.
Derivatization for Functional Group Transformations and Analog Synthesis
While this compound is primarily used as a model compound for biophysical studies, its chemical structure also allows it to serve as a starting material, or synthon, in more complex organic syntheses. The t-butyl ester provides robust protection for the carboxylic acid, while the acetylated amine allows for specific chemical manipulations at other positions if the proline ring is further substituted.
One key transformation is the selective removal of the protecting groups. The N-acetyl group can be removed under harsh hydrolytic conditions, while the t-butyl ester is selectively and cleanly cleaved under strong acid conditions (e.g., using trifluoroacetic acid or HCl in dioxane) without affecting other acid-labile groups like the N-acetyl amide bond under controlled conditions. This orthogonality is fundamental in multi-step synthesis.
For example, L-proline t-butyl ester, a closely related precursor, is a common starting material in peptide synthesis. It is coupled with N-protected amino acids, such as N-benzyloxycarbonyl-L-valine, to form dipeptides like N-benzyloxycarbonyl-L-valyl-L-proline t-butyl ester. The N-acetyl version could be used similarly in fragment condensation strategies where an N-acetylated proline is required at the C-terminus of a peptide segment.
Furthermore, proline t-butyl ester derivatives are used in the synthesis of complex proline analogs. For instance, tert-butyl (S)-4-methyleneprolinate, which contains the same t-butyl ester protecting group, can be derivatized through reactions like cyclopropanation of the double bond to create novel, conformationally constrained spirocyclic proline analogs. In one reported synthesis, this starting material was converted to an N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key component for antiviral drugs. Although this example starts with a methylene proline derivative, it illustrates the utility of the t-butyl ester in facilitating transformations on the proline scaffold, a strategy that is equally applicable to syntheses starting from this compound.
The general synthetic utility is summarized in the table below, showing the role of each functional group in potential derivatization schemes.
| Functional Group | Protecting Group | Common Deprotection/Reaction | Synthetic Application |
| Amine | Acetyl (Ac) | Strong acid/base hydrolysis | Provides a stable, neutral N-terminus for model studies; removable for further peptide coupling. |
| Carboxylic Acid | tert-Butyl (t-Bu) | Strong acid (e.g., TFA) | Orthogonal protection; allows reactions at other sites before final deprotection to reveal the carboxylic acid. |
| Pyrrolidine Ring | - | N/A (site for substitution) | Can be substituted at C4 or C5 to create analogs with altered stereoelectronic properties and conformations. |
This strategic use of protecting groups allows this compound and its close relatives to be valuable intermediates for creating structurally diverse and functionally complex molecules.
Advanced Spectroscopic Characterization and Computational Investigations
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the exact molecular weight of N-acetyl-proline t-butyl ester and to gain structural information through the analysis of its fragmentation patterns.
Electrospray Ionization (ESI) is a soft ionization technique that allows intact molecules to be transferred into the gas phase as ions, typically as protonated molecules [M+H]⁺ in positive ion mode. For this compound (C₁₁H₁₉NO₃), the expected exact mass is 213.1365 g/mol . ESI-MS analysis in positive ion mode would therefore show a prominent ion at an m/z (mass-to-charge ratio) of 214.1438 for the [M+H]⁺ adduct.
Tandem mass spectrometry (MS/MS) involves isolating the parent ion ([M+H]⁺) and inducing fragmentation to produce smaller, characteristic daughter ions. This fragmentation pattern serves as a molecular fingerprint. For this compound, the expected fragmentation pathways would include:
Loss of isobutylene: A characteristic neutral loss of 56.0626 Da from the t-butyl group, resulting in an ion corresponding to N-acetyl-proline.
Loss of the t-butoxy group: Cleavage of the ester bond to lose the C₄H₉O radical.
Formation of the proline iminium ion: A very common fragmentation for proline-containing molecules, producing a characteristic ion at m/z 70.0651, which corresponds to the pyrrolidinyl portion of the molecule.
Other fragments may arise from the loss of water (H₂O) or carbon monoxide (CO).
This fragmentation data unequivocally confirms the identity of the compound and the connectivity of its constituent parts.
Future Research Trajectories and Interdisciplinary Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of N-acetyl-proline t-butyl ester and its analogs is an area ripe for innovation, with a focus on developing more efficient and environmentally benign methodologies. Traditional methods for creating t-butyl esters often involve harsh conditions or the use of reagents that are not environmentally friendly. Future research is expected to pivot towards more sustainable approaches.
One promising avenue is the exploration of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group. rsc.org This technology offers advantages in terms of efficiency, versatility, and sustainability compared to batch processes. rsc.org Additionally, the development of catalytic methods that avoid stoichiometric reagents is a key goal. For instance, the use of acetic acid as a catalyst for N-acylation, with esters as the acyl source, presents a cheap and simple alternative for the acetylation step. researchgate.net
Future synthetic strategies could also focus on one-pot procedures that combine the N-acetylation and t-butyl esterification of proline, minimizing purification steps and waste generation. The use of solid-supported catalysts or biocatalytic methods could further enhance the sustainability of the synthesis.
Expanded Applications in Catalyst Design and Material Science
The structural rigidity of the proline scaffold has made it a cornerstone in the design of organocatalysts. This compound could serve as a precursor or a key component in the development of novel catalysts. The N-acetyl group can modulate the catalyst's solubility and electronic properties, while the t-butyl ester can introduce specific steric bulk, influencing the stereoselectivity of catalyzed reactions.
Inspired by the use of polyproline peptides as scaffolds for artificial enzymes, this compound could be incorporated into peptide-based catalysts for reactions like ester hydrolysis. acs.org The defined conformation of the proline ring is crucial for positioning catalytic residues, and modifications to the N- and C-termini, such as the N-acetyl and t-butyl ester groups, can fine-tune the catalyst's activity and stability. acs.org Computational studies on proline derivatives have shown that subtle structural differences significantly influence reaction stereoselectivities, highlighting the potential for designing new catalysts with tailored properties. researchgate.net
In material science, proline derivatives are being explored for their ability to induce specific secondary structures in polymers and peptides. The conformational preferences of this compound could be harnessed to control the folding of peptide chains or to create novel polymeric materials with defined architectures. While direct applications in material science are still emerging, the fundamental properties of this compound make it a compelling candidate for future investigations in this area.
Deeper Insights into Stereoelectronic Effects and Conformational Control
The interplay of stereoelectronic effects and conformational preferences is central to the function of proline-containing molecules. The N-acetyl group and the t-butyl ester in this compound introduce additional layers of complexity and control over the molecule's three-dimensional structure.
The cis-trans isomerization of the acetyl-proline peptide bond is a well-studied phenomenon that is influenced by the solvent environment and pH. odinity.com The bulky t-butyl group at the C-terminus is known to exert significant steric influence on the local prolyl amide geometry. Studies on related compounds have shown that a 5-tert-butyl substituent can shift the equilibrium towards the cis isomer. nih.gov Understanding how the t-butyl ester in this compound affects this equilibrium is a key area for future research.
Table 1: Influence of Substituents on Proline Conformation
| Substituent | Position | Observed Effect | Reference |
|---|---|---|---|
| N-acetyl | N-terminus | Influences cis/trans amide bond equilibrium | odinity.com |
| 5-tert-butyl | C5 of pyrrolidine (B122466) ring | Favors cis isomer of the preceding amide bond | nih.gov |
Interfacing with Advanced Spectroscopic and Computational Techniques for Enhanced Understanding
A comprehensive understanding of the structure, dynamics, and properties of this compound will require the application of a suite of advanced analytical techniques.
Circular Dichroism (CD) spectroscopy is particularly useful for examining the secondary structure of molecules containing proline. nih.gov By analyzing the CD spectra in different solvents, researchers can gain information about how the environment influences the helical geometry and conformational stability of this compound and its oligomers. nih.gov
Computational modeling , using methods such as Density Functional Theory (DFT) and ab initio calculations, will be indispensable for complementing experimental data. nih.govresearchgate.net These computational approaches can be used to calculate the relative energies of different conformers, map the energy landscape for cis-trans isomerization, and predict how structural modifications will impact the molecule's properties. nih.govresearchgate.net The integration of experimental and computational data will provide a detailed, atomic-level understanding of this compound.
Table 2: Advanced Techniques for Characterizing this compound
| Technique | Information Gained | Reference |
|---|---|---|
| 1H NMR | Cis/trans isomer ratio | odinity.com |
| 13C NMR | Conformational analysis | nih.gov |
| NOESY | Through-space proton-proton distances, conformation | nih.gov |
| 17O NMR | Local electronic environment of carbonyls | rsc.org |
| Circular Dichroism | Secondary structure, conformational stability | nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for N-acetyl-proline t-butyl ester to minimize side reactions like Claisen condensation?
- Methodological Answer : Prioritize catalysts with high activity (e.g., palladium-based systems) to accelerate coupling reactions before decomposition occurs. Use t-butyl esters for steric stabilization, as cyclopropane/cyclobutane t-butyl esters exhibit greater stability under catalytic conditions compared to methyl esters . Monitor reaction progress via GC-MS to detect early decomposition and adjust temperature/pH to suppress side reactions.
Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for functional group identification, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and infrared (IR) spectroscopy to confirm ester and acetyl moieties. Cross-validate results with reference standards from databases like NIST Chemistry WebBook .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis/purification, wear nitrile gloves and safety goggles, and store the compound in airtight containers at –20°C to prevent hydrolysis. Consult safety data sheets (SDS) for emergency procedures, including spill containment with inert absorbents (e.g., sand) and immediate rinsing for eye/skin exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for t-butyl esters under catalytic conditions?
- Methodological Answer : Conduct controlled stability assays using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to quantify decomposition rates under varying temperatures/pH. Compare results with computational models (e.g., density functional theory) to predict steric and electronic effects on ester stability .
Q. Why do t-butyl esters exhibit lower reactivity in α-arylation reactions compared to less hindered esters, and how can this be mitigated?
- Methodological Answer : The t-butyl group’s steric bulk impedes enolate formation, slowing arylation. To overcome this, use highly active catalysts (e.g., Pd/Xantphos systems) and optimize solvent polarity (e.g., THF/DMF mixtures) to enhance enolate accessibility. Pre-activate the ester via silylation to reduce steric hindrance .
Q. What experimental design principles ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Follow NIH preclinical guidelines for documenting reaction parameters (catalyst loading, solvent ratios, stirring rates) and validate each step with HPLC purity checks. Use Design of Experiments (DoE) to statistically optimize variables and minimize batch-to-batch variability .
Q. How can researchers quantify the impact of this compound’s stereochemistry on biological activity?
- Methodological Answer : Perform enantioselective synthesis using chiral catalysts (e.g., L-proline-derived organocatalysts) and test enantiomers in cell-based assays (e.g., enzyme inhibition). Analyze structure-activity relationships (SAR) via molecular docking simulations to identify binding affinity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
